

An In-depth Technical Guide to the Physical Properties of Pentafluoronitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Pentafluoronitrobenzene

Cat. No.: B1362553

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Introduction

Pentafluoronitrobenzene ($C_6F_5NO_2$) is a highly versatile synthetic intermediate, pivotal in the development of novel pharmaceuticals, agrochemicals, and advanced materials.^[1] Its unique electronic properties, stemming from the synergistic effect of the strongly electron-withdrawing pentafluorophenyl and nitro groups, make it a subject of considerable interest in contemporary chemical research. This guide provides a comprehensive overview of the core physical properties of **pentafluoronitrobenzene**, offering both established data and detailed experimental protocols for their verification. Understanding these fundamental characteristics is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in various experimental settings.

Molecular and Macroscopic Properties: A Quantitative Overview

The physical characteristics of **pentafluoronitrobenzene** are a direct consequence of its molecular structure. The high molecular weight and the presence of five electronegative fluorine atoms and a nitro group significantly influence its intermolecular forces, leading to its characteristic density, boiling point, and refractive index. A summary of these key physical properties is presented in Table 1.

| Property | Value | Source(s) |
|---------------------------------------|-----------------------------------------------|-----------|
| CAS Number | 880-78-4 | [1][2] |
| Molecular Formula | C ₆ F ₅ NO ₂ | [1][2] |
| Molecular Weight | 213.06 g/mol | [1][2] |
| Appearance | Light yellow to amber clear liquid | [1] |
| Density | 1.656 g/mL at 25 °C | [2][3][4] |
| Boiling Point | 158-161 °C | [2][3][4] |
| Refractive Index (n _{20/D}) | 1.447 | [2][3][4] |
| Flash Point | 91 °C (closed cup) | [2] |
| Vapor Pressure | 3.24 mmHg at 25°C | [5] |

Expert Insight: The high density of **pentafluoronitrobenzene** is a noteworthy feature, directly attributable to the presence of five heavy fluorine atoms on the benzene ring. This property is crucial to consider in reaction setups, particularly in biphasic systems where phase separation is dependent on density differences.

Understanding the Physical State: Melting Point and Solubility

Pentafluoronitrobenzene is a liquid at standard ambient temperature and pressure, indicating its melting point is below room temperature. While a precise melting point is not consistently reported in readily available literature, its liquid state under normal laboratory conditions is a key practical characteristic.

The solubility of a compound is a critical parameter for its application in synthesis, dictating the choice of reaction solvents and purification methods. Based on the principle of "like dissolves like," the polar nature of the nitro group combined with the fluorinated aromatic ring suggests that **pentafluoronitrobenzene** will exhibit solubility in a range of common organic solvents. While comprehensive quantitative solubility data is scarce, qualitative solubility can be predicted and experimentally determined.

Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a straightforward method to assess the solubility of **pentafluoronitrobenzene** in various solvents.

Materials:

- **Pentafluoronitrobenzene**
- A selection of solvents (e.g., methanol, ethanol, acetone, diethyl ether, toluene, hexane)
- Small test tubes or vials
- Vortex mixer
- Pipettes

Procedure:

- Add approximately 1 mL of the chosen solvent to a clean, dry test tube.
- Add one drop of **pentafluoronitrobenzene** to the solvent.
- Observe for the formation of a single, clear phase (soluble) or the presence of two distinct layers or a cloudy suspension (insoluble/partially soluble).
- If the substance appears to be soluble, continue adding **pentafluoronitrobenzene** dropwise, vortexing after each addition, until the solution becomes saturated (i.e., no more solute dissolves). Record the approximate number of drops added to reach saturation.
- If the substance is insoluble, gently warm the mixture to observe if solubility increases with temperature.
- Repeat the procedure for each solvent.

Causality Behind Solvent Choice: The selection of solvents with varying polarities (from polar protic like methanol to nonpolar like hexane) provides a comprehensive solubility profile. This allows researchers to identify suitable solvents for reactions, extractions, and chromatographic

purification. For instance, its expected solubility in moderately polar to nonpolar solvents makes it amenable to normal-phase chromatography.

Spectroscopic Signature: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics of **pentafluoronitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of fluorine atoms within the molecule.

- **^1H NMR:** Due to the absence of protons on the aromatic ring, the ^1H NMR spectrum of pure **pentafluoronitrobenzene** is expected to be silent in the aromatic region. Any observed signals would likely be due to impurities or residual protons in the NMR solvent.
- **^{13}C NMR:** The ^{13}C NMR spectrum will show distinct signals for the six carbons of the benzene ring. The chemical shifts will be significantly influenced by the attached fluorine and nitro groups. Carbons directly bonded to fluorine will exhibit characteristic C-F coupling.
- **^{19}F NMR:** This is a particularly informative technique for fluorinated compounds. The ^{19}F NMR spectrum of **pentafluoronitrobenzene** is expected to show three distinct signals for the fluorine atoms at the ortho, meta, and para positions relative to the nitro group, each with characteristic chemical shifts and coupling patterns.

Experimental Protocol: Acquisition of NMR Spectra

Materials:

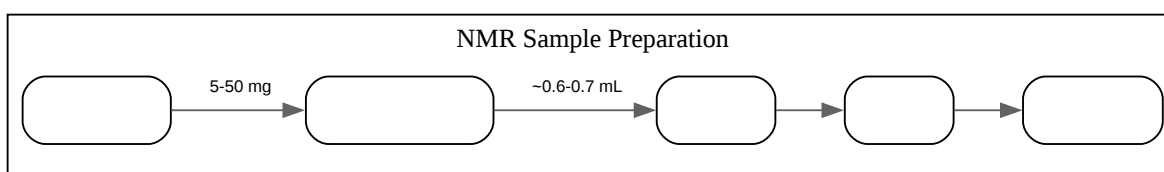
- **Pentafluoronitrobenzene** (5-20 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., CDCl_3 , acetone- d_6)
- NMR tube

- Pipette
- NMR spectrometer

Procedure:

- Dissolve the appropriate amount of **pentafluoronitrobenzene** in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- Insert the sample into the NMR spectrometer.
- Acquire the ^1H , ^{13}C , and ^{19}F NMR spectra according to the instrument's standard operating procedures.

Diagram: NMR Sample Preparation Workflow



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Caption: Workflow for preparing a sample for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expected Characteristic IR Absorption Bands:

- Aromatic C=C stretching: $1600\text{--}1475\text{ cm}^{-1}$
- C-F stretching: $1350\text{--}1100\text{ cm}^{-1}$ (strong absorptions)
- N-O stretching (nitro group): $1550\text{--}1475\text{ cm}^{-1}$ (asymmetric) and $1360\text{--}1290\text{ cm}^{-1}$ (symmetric) (strong absorptions)

Experimental Protocol: Acquisition of an IR Spectrum (Neat Liquid)

Materials:

- **Pentafluoronitrobenzene**
- Salt plates (e.g., NaCl or KBr)
- Pipette
- FT-IR spectrometer

Procedure:

- Ensure the salt plates are clean and dry.
- Place one to two drops of **pentafluoronitrobenzene** onto the surface of one salt plate.
- Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
- Place the sandwiched plates into the sample holder of the FT-IR spectrometer.
- Acquire the IR spectrum according to the instrument's standard operating procedures.
- After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone) and return them to the desiccator.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro group and the fluorinated aromatic ring is expected to give rise to

characteristic absorption bands. The absorption maxima (λ_{max}) for nitroaromatic compounds are influenced by the substitution pattern on the ring and the solvent used. For nitrobenzene, characteristic absorptions are observed around 260 nm. The extensive fluorination in **pentafluoronitrobenzene** may cause a slight shift in this absorption.

Experimental Protocol: Acquisition of a UV-Vis Spectrum

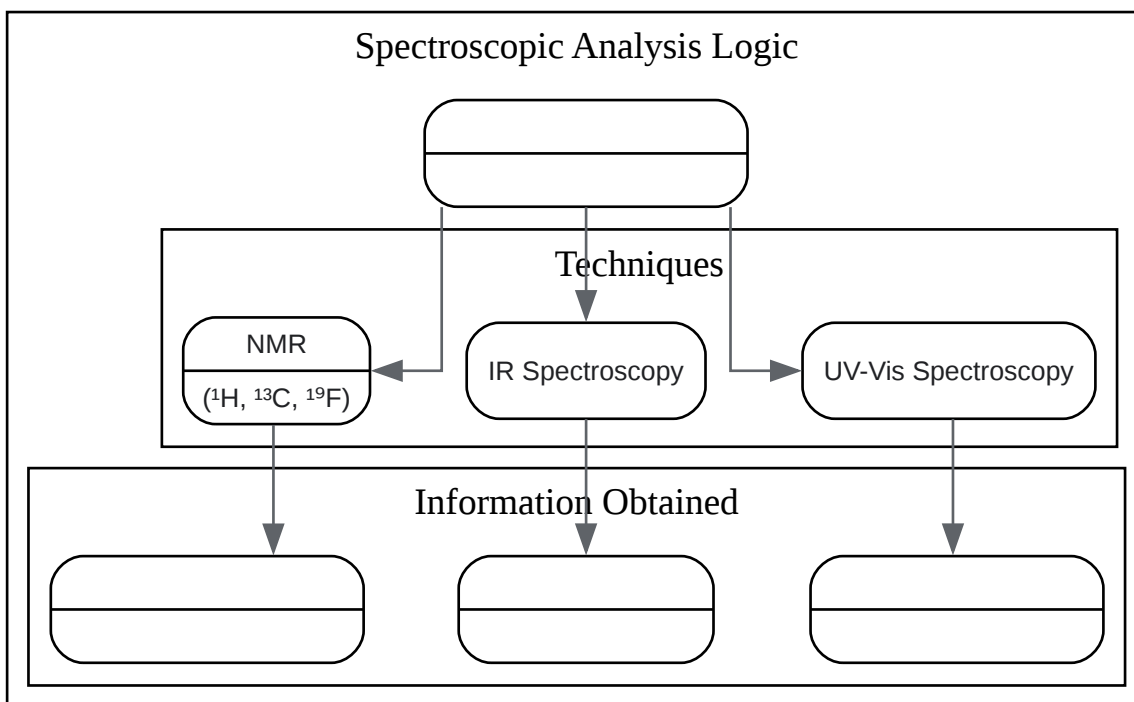
Materials:

- **Pentafluoronitrobenzene**
- Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer

Procedure:

- Prepare a dilute stock solution of **pentafluoronitrobenzene** in the chosen spectroscopic grade solvent.
- Perform serial dilutions to obtain a solution with an absorbance in the optimal range (typically 0.2-1.0 AU).
- Fill one quartz cuvette with the pure solvent to be used as a blank.
- Fill a second quartz cuvette with the diluted sample solution.
- Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
- Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Diagram: Logic for Spectroscopic Analysis

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Caption: Logical flow from compound to spectroscopic techniques and the information they provide.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of **pentafluoronitrobenzene**, a compound of significant interest to the scientific and industrial research communities. By presenting a combination of established data and robust, self-validating experimental protocols, this document aims to equip researchers with the foundational knowledge necessary for the confident and effective application of this versatile chemical. The provided methodologies for determining melting point, solubility, and spectroscopic characteristics serve as a practical resource for in-house verification and further investigation. A thorough understanding of these physical properties is the cornerstone of innovative and successful research and development endeavors involving **pentafluoronitrobenzene**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Pentafluoronitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362553#physical-properties-of-pentafluoronitrobenzene]

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